An In-depth Technical Guide to the Discovery and Synthesis of Bamifylline
An In-depth Technical Guide to the Discovery and Synthesis of Bamifylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamifylline is a methylxanthine derivative that has demonstrated efficacy as a bronchodilator and anti-inflammatory agent for respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally distinct from theophylline (B1681296), Bamifylline exhibits a unique pharmacological profile characterized by a dual mechanism of action: selective antagonism of the A1 adenosine (B11128) receptor and inhibition of phosphodiesterase type 4 (PDE4).[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacological properties of Bamifylline, including detailed experimental protocols, quantitative data, and elucidation of its primary signaling pathways.
Discovery and Development
Bamifylline, also known as benzetamophylline, was developed as a bisubstituted derivative of theophylline with the aim of retaining the therapeutic benefits of xanthines while reducing the incidence of central nervous system stimulation.[2] Although the specific timeline and researchers involved in its initial discovery are not extensively documented in readily available literature, Chiesi Farmaceutici, an Italian pharmaceutical company, has been prominently associated with its development and clinical investigation.[5][6][7] The company has a long history of focusing on respiratory diseases, with the launch of its first asthma medicine in 1979 marking a significant milestone.[8][9] Bamifylline emerged as a promising candidate due to its potent bronchodilator effects, which are comparable to theophylline, coupled with a more favorable side effect profile.[1][6]
Synthesis of Bamifylline
The synthesis of Bamifylline is a two-step process commencing with the synthesis of the key intermediate, 8-benzyltheophylline (B105289), followed by its subsequent alkylation to yield the final product.
Synthesis of 8-Benzyltheophylline
The precursor, 8-benzyltheophylline, is synthesized from theophylline. While various methods for the N-alkylation of theophylline exist, a common approach involves the reaction of theophylline with a benzylating agent.
Experimental Protocol: Synthesis of 8-Benzyltheophylline
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Materials: Theophylline, Benzyl (B1604629) chloride, a suitable base (e.g., Potassium Carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve theophylline in DMF.
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Add potassium carbonate to the solution and stir the suspension.
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Slowly add benzyl chloride to the reaction mixture.
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Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the product.
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Filter the precipitate, wash with water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-benzyltheophylline.
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Expected Yield: While specific yields can vary based on reaction scale and conditions, N-alkylation reactions of this type typically proceed with good to excellent yields.
One-Pot Synthesis of Bamifylline Hydrochloride
A one-pot synthesis method for Bamifylline hydrochloride from 8-benzyltheophylline has been described in the patent literature.[2] This process involves the direct reaction of 8-benzyltheophylline with N-ethylethanolamine and a bifunctional alkylating agent in the presence of a base.
Experimental Protocol: Synthesis of 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline hydrochloride (Bamifylline HCl) [2]
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Materials: 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, Sodium Carbonate, Dichloromethane (B109758), Hydrochloric Acid, Methanol.
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Procedure:
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In a reaction vessel equipped for reflux, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and anhydrous sodium carbonate.
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Heat the reaction mixture under reflux. The reaction proceeds in a single stage to form 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline. A small proportion of 7-(β-chloroethyl)-8-benzyltheophylline may be formed as a recoverable byproduct.
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Upon completion of the reaction (monitored by a suitable chromatographic technique), cool the mixture.
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Extract the resulting organic phase with hydrochloric acid.
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Neutralize the acidic aqueous phase with sodium carbonate.
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Extract the neutralized aqueous phase with dichloromethane to isolate the free base of Bamifylline.
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Convert the free base to its hydrochloride salt by treatment with hydrochloric acid.
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Purify the crude Bamifylline hydrochloride by crystallization from methanol.
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Yield: The reported industrial yield for this process is approximately 81%, which can be increased to 91% with the recovery and recycling of the chloroethyl intermediate.[2] The final product has a melting point of approximately 185-186 °C.[2]
Mechanism of Action and Signaling Pathways
Bamifylline's therapeutic effects are attributed to its dual antagonism of A1 adenosine receptors and inhibition of phosphodiesterase 4 (PDE4).[2][3][4]
Phosphodiesterase 4 (PDE4) Inhibition
Bamifylline acts as a phosphodiesterase inhibitor, with a particular affinity for the PDE4 isoenzyme.[3] PDE4 is the predominant phosphodiesterase in inflammatory cells and airway smooth muscle, where it hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Bamifylline increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK) and opens calcium-activated potassium channels. The net effect is a reduction in intracellular calcium concentration and relaxation of airway smooth muscle, resulting in bronchodilation. The elevated cAMP also has anti-inflammatory effects by suppressing the release of pro-inflammatory mediators from various immune cells.
A1 Adenosine Receptor Antagonism
Bamifylline is a selective antagonist of the A1 adenosine receptor.[3] In the airways, adenosine can induce bronchoconstriction in asthmatic patients. The A1 adenosine receptor is coupled to an inhibitory G-protein (Gi). Activation of the A1 receptor by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, which promotes bronchoconstriction. By blocking the A1 receptor, Bamifylline prevents this adenosine-induced decrease in cAMP, thereby contributing to bronchodilation and antagonizing a key pathway in asthma pathophysiology.
Quantitative Pharmacological and Pharmacokinetic Data
Bamifylline exhibits distinct pharmacological and pharmacokinetic properties compared to theophylline.
| Parameter | Bamifylline | Theophylline | Reference |
| Pharmacodynamics | |||
| Relative Potency (Histamine Release Inhibition) | 2.7 times more potent | 1 | [10] |
| Relative Potency (TXB2 Production Inhibition) | 1.6 times more potent | 1 | [10] |
| Relative Potency (SRS-A Production Inhibition) | 1.5 times more potent | 1 | [10] |
| Antagonistic Activity (vs. various agonists) | ~2 times more potent (except vs. histamine) | 1 | [4] |
| ED50 (Antigen-induced bronchoconstriction, guinea-pig) | 9.3 µmol/kg i.v. | 22.9 µmol/kg i.v. | [4] |
| ED50 (PAF-induced bronchoconstriction, guinea-pig) | 6.5 µmol/kg i.v. | - | [4] |
| ED50 (Histamine-induced bronchoconstriction, guinea-pig) | 9.5 µmol/kg i.v. | - | [4] |
| ED50 (Acetylcholine-induced bronchoconstriction, guinea-pig) | 24.3 µmol/kg i.v. | - | [4] |
| ED50 (LTC4-induced bronchoconstriction, guinea-pig) | 31.6 µmol/kg i.v. | - | [4] |
| Pharmacokinetics (Human) | |||
| Plasma Half-life | 1.5 - 2.0 hours (parent drug) | > 4 hours | [2] |
| Final Elimination Half-life | 17.5 hours | - | [11] |
| Volume of Distribution | 3 to 10 times larger | 1 | [2] |
| Time to Peak Plasma Concentration (Oral) | 1 - 2 hours | Slower | [2][11] |
| Metabolism | Rapidly metabolized to 3 active metabolites | - | [11] |
| Therapeutic Plasma Levels | 0.18 - 20 µg/ml | - | [11] |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of Bamifylline in the treatment of chronic bronchitis and other obstructive airway diseases. A double-blind, placebo-controlled study in patients with chronic bronchitis showed that Bamifylline (600 mg twice daily for 15 days) significantly improved tracheobronchial mucus clearance, with mean radioaerosol elimination increasing from 28% to 38% (p < 0.01). Furthermore, significant improvements in pulmonary function parameters were observed, including a decrease in residual volume (RV) from 3.41 L to 2.7 L (p < 0.01) and an increase in forced expiratory volume in 1 second (FEV1) from 2.37 L to 2.88 L (p < 0.05). No significant side effects were reported during the study.
Conclusion
Bamifylline is a well-established xanthine (B1682287) derivative with a distinct pharmacological profile that offers advantages over traditional theophylline. Its dual mechanism of action, involving both PDE4 inhibition and selective A1 adenosine receptor antagonism, provides a solid rationale for its use as a bronchodilator and anti-inflammatory agent in respiratory diseases. The one-pot synthesis of Bamifylline offers an efficient route for its industrial production. Further research into isoform-selective PDE inhibitors and biased signaling at adenosine receptors may lead to the development of even more targeted and effective therapies for obstructive airway diseases.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. FR2483922A1 - PROCESS FOR THE PREPARATION OF BAMIFYLLINE - Google Patents [patents.google.com]
- 3. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chiesi - Our history [chiesipharma.dk]
- 6. chiesi.com [chiesi.com]
- 7. Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiesi.at [chiesi.at]
- 9. Our History | Chiesi Limited Website [chiesi.uk.com]
- 10. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chiesipakistan.com [chiesipakistan.com]
